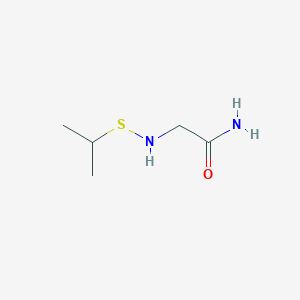
3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine: is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrrole ring containing two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine typically involves the bromination of 5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyrrole-2,5-dione derivatives.
Reduction Products: Reduced pyridine derivatives.
科学的研究の応用
Chemistry: 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. Its unique reactivity and structural properties make it valuable for the synthesis of active ingredients in various industrial products.
作用機序
The mechanism of action of 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effect. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
類似化合物との比較
5-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine: Similar structure but with the bromine atom at a different position.
2-(2,5-Dimethyl-1h-pyrrol-1-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
3-Chloro-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine: Chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct reactivity and potential applications. The bromine atom enhances its ability to participate in substitution reactions, while the pyrrole ring contributes to its biological activity and structural diversity.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
3-bromo-5-(2,5-dimethylpyrrol-1-yl)pyridine |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-5-10(12)6-13-7-11/h3-7H,1-2H3 |
InChIキー |
UAADHWGLWWRMSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC(=CN=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)


![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)



![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)

![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)


